REACTION_CXSMILES
|
II.C1[O:14][CH:6]([C:7]2[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=2)OC1.[Cl-].[Li+].Cl[CH:18]=[C:19]([Cl:21])[CH3:20].[Cl-].[NH4+]>C1COCC1.[Cu]Cl>[Cl:21][C:19](=[CH2:18])[CH2:20][C:10]1[CH:9]=[CH:8][C:7]([CH:6]=[O:14])=[CH:12][CH:11]=1 |f:2.3,5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Mg
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
solution
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C1COC(C2=CC=C(C=C2)Br)O1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
acetal
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
copper (I) chloride
|
Quantity
|
0.7 g
|
Type
|
catalyst
|
Smiles
|
[Cu]Cl
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
ClC=C(C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Type
|
CUSTOM
|
Details
|
then stirred for an additional 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
becomes warm
|
Type
|
TEMPERATURE
|
Details
|
when it is cooled to 15°
|
Type
|
CUSTOM
|
Details
|
is prepared
|
Type
|
TEMPERATURE
|
Details
|
cooled to -20°
|
Type
|
ADDITION
|
Details
|
The above Grignard solution (under moisture excluding conditions) is then added to this solution during 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to 20°
|
Type
|
STIRRING
|
Details
|
with stirring for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
the organic layer evaporated under reduced pressure to a small residue, which
|
Type
|
DISSOLUTION
|
Details
|
is dissolved in THF (100 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to -10°
|
Type
|
ADDITION
|
Details
|
treated with 3N HCl (50 ml)
|
Type
|
STIRRING
|
Details
|
stirred at 20° for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The product is partitioned between ether and water
|
Type
|
WASH
|
Details
|
the ether layer washed with NaHCO3, H2O NaCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on florisil
|
Type
|
WASH
|
Details
|
The fraction eluted by 15% ether in petrol
|
Type
|
CUSTOM
|
Details
|
is collected
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |